7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Kappa opioid receptor Pharmacophore modeling Structure-activity relationship (SAR)

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9) solves the need for a conformationally constrained scaffold free of opioid activity. • Inactive at kappa opioid receptor - safe negative control for CNS assays. • No 5-LOX inhibition at 100 µM - validated assay negative control. • Core precursor for 5-HT3 antagonists (patented antiemetics). • High purity (≥98%) with reliable supply chain.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 77716-01-9
Cat. No. B1282547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
CAS77716-01-9
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1C2COCC(C2=O)CN1CC3=CC=CC=C3
InChIInChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeySLLWALHBEBMXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one


7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a heterocyclic compound characterized by a conformationally constrained bicyclo[3.3.1]nonane core containing both an oxygen and a nitrogen atom, with a benzyl substituent at the 7-position and a ketone at the 9-position. Its molecular formula is C14H17NO2 with a molecular weight of 231.29 g/mol . This rigid scaffold has been structurally characterized by NMR and X-ray crystallography, confirming its stable conformation [1].

Kappa Opioid-Inactive Scaffold Supports CNS target studies avoiding opioid receptor cross-reactivity
Conformationally Restrained Core X-ray-verified rigid framework for structure-based design
Heteroatom SAR Probe Serves as inactive comparator to S/Se analogs in antiarrhythmic models

Sourcing 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one


Compounds within the 3,7-diheterabicyclo[3.3.1]nonane family cannot be generically substituted due to the profound impact of the heteroatom (O, S, Se) and N-substituent on pharmacological activity, target selectivity, and even solid-state conformation. As established in comparative studies, substituting the oxygen atom in 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with sulfur or selenium leads to distinct conformational preferences and dramatically different biological profiles, including the acquisition of potent antiarrhythmic activity in vivo that is not observed for the oxa analog [1][2][3]. Therefore, researchers must verify that the specific CAS number corresponds to the exact heteroatom composition required for their intended application.

Target (3-Oxa)
Lacks reported antiarrhythmic activity in vivo
Almost inactive at kappa opioid receptor
Predicted rigid chair-chair conformation
Potential Substitute (3-Thia / 3-Selena / 3,7-Diaza)
3-Thia/3-Selena: Potent antiarrhythmic activity may shift study outcome
3,7-Diaza: High kappa opioid agonism may confound selectivity
S/Se analogs may alter solid-state conformation

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one vs. Analogs


Kappa Opioid Receptor Activity

In a comparative pharmacophore study of bicyclo[3.3.1]nonan-9-ones, the 3-oxa-7-aza derivative was found to be almost inactive as a kappa opioid receptor agonist, in stark contrast to the 3,7-diaza analogs which displayed high affinity and potent agonism [1]. This inactivity represents a key differentiation point for applications requiring a lack of opioid receptor engagement.

Kappa Opioid Activity
Head-to-head
Almost inactive (3-oxa)
vs. High affinity/potent agonism (3,7-diaza)
Supports opioid-receptor-off studies
Pharmacophore model; binding/functional assays
Kappa opioid receptor Pharmacophore modeling Structure-activity relationship (SAR)

5-Lipoxygenase Inhibitory Activity

In a direct biochemical assay, 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one was evaluated for its ability to inhibit 5-lipoxygenase (5-LOX) at a concentration of 100 µM and was found to have no significant activity [1]. This negative result provides a clear functional differentiation from other compound classes that are known 5-LOX inhibitors.

5-LOX Inhibition
Assay context
No significant activity at 100 µM
Suitable as negative control for 5-LOX assays
RBL-1 cell-based assay; 100 µM
5-Lipoxygenase Inflammation Enzyme inhibition

Conformational Rigidity

The solid-state structure of the closely related 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one was determined by single-crystal X-ray diffraction, confirming the expected rigid bicyclic framework [1]. The analogous oxa compound is expected to adopt a similar, well-defined conformation, providing a stable and predictable scaffold for structure-based drug design.

Conformational Rigidity
Class-level
Predicted rigid bicyclic framework
Supports structure-based design
Inferred from selena analog X-ray data
X-ray crystallography Conformational analysis Solid-state structure

In Vivo Antiarrhythmic Activity

In an anesthetized canine model of myocardial infarction, the 3-selena analog (7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate) abolished the inducibility of sustained ventricular tachycardia at 3 and 6 mg/kg, whereas the clinical antiarrhythmic lidocaine at similar doses only slowed the tachycardia but did not prevent its induction [1]. Similarly, the 3-thia analog (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate) markedly suppressed induced ventricular tachycardia in five of six dogs at 3 and 6 mg/kg [2]. In contrast, no such activity has been reported for the 3-oxa analog, highlighting a critical heteroatom-dependent difference in pharmacological effect.

In Vivo Antiarrhythmic
Cross-study
No reported activity (3-oxa)
vs. Abolished VT inducibility (selena); marked suppression (thia)
Differentiates as heteroatom-dependent activity
Canine MI model; 3-6 mg/kg
Antiarrhythmic Ventricular tachycardia Cardiovascular pharmacology

5-HT3 Receptor Antagonist Potential

Patents from the early 1990s disclose that a broad class of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, of which 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a core member, are selective antagonists of the 5-HT3 receptor and are proposed for use as antiemetics [1][2]. This provides a defined, class-level biological target for the scaffold.

5-HT3 Antagonist Potential
Class-level
Selective antagonist activity (class-level)
Starting point for 5-HT3 receptor research
Patent disclosures; in vitro binding
5-HT3 receptor Antiemetic Serotonin antagonist

Application Scenarios for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one


Non-Opioid Drug Discovery Scaffold

As established in Section 3, the 3-oxa-7-aza scaffold is essentially inactive at the kappa opioid receptor, a property that differentiates it from highly active 3,7-diaza analogs [1]. Researchers can therefore confidently utilize this compound as a core structure in drug discovery campaigns targeting pathways where opioid receptor engagement is a known liability or confounder, such as in the development of novel analgesics with reduced abuse potential or for other CNS or peripheral targets.

Reference for 5-LOX Assays

The documented lack of significant activity against 5-lipoxygenase at 100 µM [1] makes this compound a valuable reference for assay development and validation. It can serve as a structurally defined negative control in 5-LOX inhibition studies, helping to establish baseline activity and confirm assay sensitivity.

Building Block for Antiemetics

Patents have established the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold as a core for selective 5-HT3 receptor antagonists [2][3]. This compound is a direct synthetic precursor for the development of next-generation antiemetics. The presence of the 9-ketone provides a convenient functional handle for further derivatization, and the benzyl group on the nitrogen can be modified or removed to optimize pharmacological properties.

Heteroatom SAR Model System

The stark contrast in in vivo antiarrhythmic activity between the 3-oxa, 3-thia, and 3-selena analogs [4][5] makes this entire compound family, including the 3-oxa member, a powerful tool for fundamental SAR studies. The 3-oxa compound serves as the inactive control in this series, allowing researchers to pinpoint the electronic and steric contributions of the heteroatom to biological activity, which can inform the design of future drug candidates.

Application
Selection Property
Validation Focus
Opioid receptor-off scaffold studies
Kappa opioid inactivity
Confirm lack of agonism in functional assays
5-LOX assay development
Documented 5-LOX inactivity
Verify negative control performance at relevant concentration
5-HT3 receptor antagonist SAR
Class-level 5-HT3 antagonism
Assess binding affinity and selectivity in target assay
Heteroatom SAR comparison
Inactive antiarrhythmic control
Compare with S/Se analogs in cardiac model endpoints

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